![molecular formula C8H10N2O2 B2882235 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 1552444-81-1](/img/structure/B2882235.png)
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
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Overview
Description
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1552444-81-1 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 2-methyl-2,4,6,7-tetrahydropyrano [4,3-c]pyrazole-3-carbaldehyde . The InChI Code for this compound is 1S/C8H10N2O2/c1-10-8 (4-11)6-5-12-3-2-7 (6)9-10/h4H,2-3,5H2,1H3 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde can be represented by the InChI key DBCODAUJWHNQEJ-UHFFFAOYSA-N . This indicates that the compound has 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and crystal structure analysis of pyrazole derivatives, demonstrating the diversity in their chemical structures and the potential for varied applications. For example, the study by Xu and Shi (2011) elaborates on the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the compound's crystal structure determined by X-ray diffraction methods (Xu & Shi, 2011). Similarly, Prasath et al. (2015) discussed the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, indicating their potential antimicrobial properties (Prasath et al., 2015).
Antimicrobial and Antioxidant Activities
The design and synthesis of new pyrazole derivatives have been motivated by their potential antimicrobial and antioxidant activities. Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes, which displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Applications in Material Science
Pyrazole derivatives have also found applications in material science, particularly in the development of solid-state emissive materials and non-linear optical (NLO) properties. Lanke and Sekar (2016) synthesized a series of pyrazole-based derivatives displaying solid-state emissions, which could be potential candidates for optoelectronic applications (Lanke & Sekar, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of 2-methyl-2h,4h,6h,7h-pyrano[4,3-c]pyrazole-3-carbaldehyde is currently lacking .
properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCODAUJWHNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde |
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